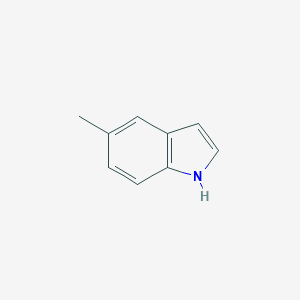

5-Methylindole

Overview

Description

5-Methylindole is an organic compound with the chemical formula C9H9N . It is used as an intermediate in the synthesis of compounds with a variety of pharmacological properties, such as staurosporine-like bisindole inhibitors of protein kinases . It is an irritating compound .

Synthesis Analysis

This compound has been synthesized by reacting isatins with indoles using various routes. The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . Acid-catalyzed condensation reaction between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times .

Molecular Structure Analysis

The molecular formula of this compound is C9H9N . The IUPAC name is 5-methyl-1H-indole . The InChI is InChI=1S/C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6,10H,1H3 . The Canonical SMILES is CC1=CC2=C(C=C1)NC=C2 .

Chemical Reactions Analysis

This compound is used as a reactant for the preparation of pharmaceutically active 2-oxo-1-pyrrolidine analogues, potential anticancer immunomodulators, IL2-inducible T-cell kinase (ITK) inhibitors, and CRTh2 antagonists .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 131.17 g/mol . The XLogP3 is 2.7 . It has one hydrogen bond donor count and zero hydrogen bond acceptor count . The exact mass is 131.073499291 g/mol .

Scientific Research Applications

Antibacterial Potential

5-Methylindole has demonstrated significant efficacy in combating antibiotic-resistant bacteria. Studies have shown its potential in potentiating aminoglycoside antibiotics against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) under hypoionic conditions (Sun et al., 2020). Additionally, it has been found to directly kill various Gram-positive and Gram-negative pathogens and potentiate aminoglycoside antibiotics against S. aureus (Li et al., 2022).

Electrosynthesis and Material Science

This compound has been used in the electrosynthesis of high-quality poly(this compound) films. These films exhibit good fluorescence properties and are synthesized through direct anodic oxidation, making them potentially useful in various material science applications (Xu et al., 2006).

Biomedical Research

In biomedical research, derivatives of this compound have been evaluated for their effects on cell functions. For instance, 3-acetyl-5-hydroxy-2-methylindole has shown to reduce mitochondrial membrane potential and decrease the proliferation of rat C6 glioma cells, suggesting potential applications in cancer research (Panada et al., 2022).

Neuroscience

This compound and its derivatives have also been studied in the context of neuroscience. Research has indicated that 5-hydroxyindole potentiates human α7 nicotinic receptor-mediated responses, enhancing acetylcholine-induced glutamate release in cerebellar slices (Zwart et al., 2002).

Organic Chemistry

In organic chemistry, this compound has been used as a nucleophile in various reactions, such as the three-component reaction of aldehyde with different nucleophiles (Jiang et al., 2014). It has also been studied for its nucleophilic reactivities, which are relevant in synthesizing complex organic compounds (Lakhdar et al., 2006).

Environmental Science

The degradation of nitrogenous heterocyclic compounds like 3-methylindole has been investigated using ionizing radiation, highlighting its application in the removal of refractory organic pollutants in wastewater treatment (He et al., 2022).

Mechanism of Action

Target of Action

5-Methylindole, a derivative of the interspecies signaling molecule indole , primarily targets various bacterial pathogens. It has been shown to be effective against both Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative ones like Escherichia coli and Pseudomonas aeruginosa .

Mode of Action

It has been found to potentiate tobramycin to kill stationary-phase S. aureus cells after a short, combined treatment . The absence of ions is a prerequisite for this action .

Biochemical Pathways

It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan (trp), an essential amino acid derived entirely from the diet . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It is known that the efficacy of existing antibiotics, which have been well documented in their toxicity, pharmacokinetics, administration, and mechanisms of actions, can be improved by this compound .

Result of Action

This compound can effectively eradicate various pathogens in a concentration-dependent manner . It can kill methicillin-resistant S. aureus, multidrug-resistant Klebsiella pneumoniae, Mycobacterium tuberculosis, and antibiotic-tolerant S. aureus persisters . Furthermore, this compound potentiates tobramycin killing of S. aureus persisters in a mouse acute skin wound model .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the absence of ions is a prerequisite for this compound to potentiate tobramycin to kill stationary-phase S. aureus cells . Furthermore, the efficacy of hypoionic shock-induced aminoglycoside potentiation can be improved by adding this compound .

Future Directions

Indole and its derivatives, including 5-Methylindole, have been studied for their potential applications in various fields. For instance, this compound has been found to have antibacterial properties and can potentiate aminoglycoside against methicillin-resistant Staphylococcus aureus . Furthermore, indole derivatives like this compound could be developed as antibacterial agents or adjuvants of aminoglycoside . More research is needed to fully explore the potential applications of this compound .

Biochemical Analysis

Biochemical Properties

5-Methylindole plays a significant role in biochemical reactions. It is a derivative of the interspecies signaling molecule indole . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives, such as this compound, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Cellular Effects

This compound has been shown to have a direct killing effect on various Gram-positive pathogens (e.g., Staphylococcus aureus and Enterococcus faecalis) and also Gram-negative ones (e.g., Escherichia coli and Pseudomonas aeruginosa) . Particularly, this compound can kill methicillin-resistant S. aureus, multidrug-resistant Klebsiella pneumoniae, Mycobacterium tuberculosis, and antibiotic-tolerant S. aureus persisters .

Molecular Mechanism

The molecular mechanism of this compound involves its potentiation of aminoglycoside antibiotics, but not fluoroquinolones, in the killing of S. aureus . This suggests that this compound may interact with these antibiotics at the molecular level to enhance their bactericidal activity .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound can effectively eradicate various pathogens in a concentration-dependent manner .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that this compound potentiates tobramycin killing of S. aureus persisters in a mouse acute skin wound model .

Metabolic Pathways

Indole, from which this compound is derived, is involved in the bioconversion from tryptophan (Trp), an essential amino acid derived entirely from the diet . This suggests that this compound may also be involved in similar metabolic pathways.

Properties

IUPAC Name |

5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKBCLZFIYBSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060638 | |

| Record name | 5-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-96-0 | |

| Record name | 5-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT52363RI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)

![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)

![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)